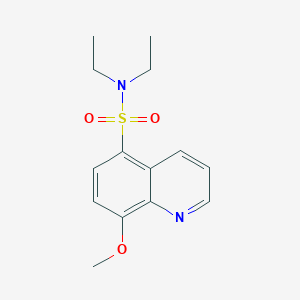![molecular formula C19H14BrN3O3S B5952854 N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide](/img/structure/B5952854.png)
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide is a complex organic compound that features a unique combination of a benzodioxole ring, a quinoline ring, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Benzodioxole Intermediate: The initial step involves the bromination of 1,3-benzodioxole to obtain 6-bromo-1,3-benzodioxole.
Condensation Reaction: The brominated benzodioxole is then subjected to a condensation reaction with an appropriate aldehyde to form the benzodioxole-aldehyde intermediate.
Formation of the Quinoline Intermediate: Separately, 2-mercaptoquinoline is synthesized through the reaction of quinoline with thiourea.
Final Coupling Reaction: The benzodioxole-aldehyde intermediate is then coupled with the quinoline intermediate under specific conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom on the benzodioxole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
Mechanism of Action
The mechanism of action of N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide involves its interaction with specific molecular targets:
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may bind to specific receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-3,4,5-trihydroxybenzamide
- N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-naphthalen-1-ylacetamide
Uniqueness
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide is unique due to its combination of a benzodioxole ring, a quinoline ring, and a sulfanylacetamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O3S/c20-14-8-17-16(25-11-26-17)7-13(14)9-21-23-18(24)10-27-19-6-5-12-3-1-2-4-15(12)22-19/h1-9H,10-11H2,(H,23,24)/b21-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOLQQCQYXZZJW-ZVBGSRNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-(2-pyridinyl)acetamide](/img/structure/B5952774.png)
![2-[(2-chlorobenzyl)thio]-N-[(6-hydroxypyrimidin-4-yl)methyl]acetamide](/img/structure/B5952785.png)
![6-(3-ethyl-4-methyl-1-piperazinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5952787.png)
![8-chloro-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5952788.png)
![N-{1-[(4-ethylphenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5952802.png)
![N-(4-{8-[3-(dimethylamino)propyl]-1,9-dioxo-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl}phenyl)acetamide](/img/structure/B5952848.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5952852.png)
![methyl 2-[({[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5952857.png)
![3-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide](/img/structure/B5952864.png)
![1-[4-(2,5-dimethylphenoxy)-2-butyn-1-yl]piperazine](/img/structure/B5952872.png)
![8-bromo-6-oxo-N-(3-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5952873.png)
![1-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5952874.png)
![N-[[3-(2,5-dimethylthiophen-3-yl)-1-(2-fluorophenyl)pyrazol-4-yl]methyl]-1-pyridin-4-ylpropan-1-amine](/img/structure/B5952880.png)

